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Compound of Interest

Compound Name: 3-Amino-6-methoxypyridazine

Cat. No.: B1266373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the

synthesis of Relugolix, a potent oral gonadotropin-releasing hormone (GnRH) receptor

antagonist. The synthesis routes highlighted herein utilize 3-Amino-6-methoxypyridazine as a

key building block in the construction of the final thieno[2,3-d]pyrimidine-2,4-dione core of

Relugolix.

Introduction
Relugolix is an approved therapeutic agent for the treatment of advanced prostate cancer,

uterine fibroids, and endometriosis.[1][2] Its mechanism of action involves competitively

blocking GnRH receptors in the anterior pituitary gland.[3][4][5] This blockade prevents the

release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a

significant reduction in downstream testosterone and estrogen production.[3][4][5] The

synthesis of this complex molecule involves several key steps, with the incorporation of the

pyridazine moiety via 3-Amino-6-methoxypyridazine being a critical transformation.

Synthetic Strategy Overview
The synthesis of Relugolix can be approached through various routes, with a common strategy

involving the construction of a substituted thiophene precursor, followed by the formation of the

pyrimidinedione ring system, and subsequent coupling with key sidechains. A pivotal step in

many reported syntheses is the amide coupling of a thiophene carboxylic acid derivative with 3-
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Amino-6-methoxypyridazine, followed by a base-mediated intramolecular cyclization to form

the thieno[2,3-d]pyrimidine core.

Key Reactions and Experimental Protocols
This section details the experimental protocols for the key steps in the synthesis of Relugolix

involving 3-Amino-6-methoxypyridazine.

Protocol 1: Amide Coupling of Thiophene Carboxylic
Acid with 3-Amino-6-methoxypyridazine
This protocol describes the formation of the amide bond between a functionalized thiophene

carboxylic acid intermediate and 3-Amino-6-methoxypyridazine.

Materials:

Substituted thiophene carboxylic acid (e.g., 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-

((dimethylamino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylic acid) (1

equivalent)

3-Amino-6-methoxypyridazine (1.0-1.7 equivalents)

Coupling agent (e.g., Propylphosphonic anhydride (T3P), 1,1'-Carbonyldiimidazole (CDI))

(1.6-2.5 equivalents)

Organic solvent (e.g., Ethyl acetate, Acetonitrile)

Base (optional, e.g., Triethylamine)

Procedure:

To a solution of the substituted thiophene carboxylic acid in the chosen organic solvent, add

the coupling agent at a controlled temperature (e.g., below 35°C).

Add 3-Amino-6-methoxypyridazine to the reaction mixture.

If necessary, add a base such as triethylamine.
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Stir the reaction mixture at a specified temperature (e.g., 35-40°C) for a designated time

(e.g., 4 hours), monitoring the reaction progress by a suitable chromatographic technique

(e.g., TLC or HPLC).

Upon completion, the reaction is quenched, for example, by the addition of water.

The product is then extracted into an organic solvent (e.g., ethyl acetate).

The organic layer is washed, dried, and concentrated under reduced pressure to yield the

crude amide product, which may be used in the next step without further purification or

purified by crystallization.

Protocol 2: Intramolecular Cyclization to form the
Thieno[2,3-d]pyrimidine Core
This protocol outlines the base-catalyzed intramolecular cyclization of the amide intermediate

to form the core structure of Relugolix.

Materials:

Amide intermediate from Protocol 1 (1 equivalent)

Base (e.g., Sodium methoxide (NaOMe), Sodium ethoxide, DBU) (0.2-2.0 equivalents)

Solvent (e.g., Methanol (MeOH), Ethanol)

Procedure:

Suspend or dissolve the amide intermediate in the chosen solvent.

Add the base to the reaction mixture.

Heat the reaction mixture to a specific temperature (e.g., 60°C) and stir for the required

duration (e.g., 6 hours), monitoring the reaction by HPLC.

After the reaction is complete, cool the mixture and adjust the pH to 5-6 with an acid (e.g.,

1N HCl).
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The product can be isolated by filtration if it precipitates, or the solvent can be removed

under reduced pressure.

The crude product is then purified, typically by recrystallization from a suitable solvent

system (e.g., tetrahydrofuran or a mixture of acetonitrile and methanol) to afford the purified

thieno[2,3-d]pyrimidine product.[3]

Quantitative Data Summary
The following table summarizes the quantitative data for key steps in the synthesis of Relugolix,

as reported in various sources.
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Step Reactants
Reagents
and
Conditions

Yield (%)
Purity (%)
(Method)

Reference

Amide

Coupling

2-((2,6-

difluorobenzyl

)

(ethoxycarbo

nyl)amino)-4-

((dimethylami

no)methyl)-5-

(4-(3-

methoxyureid

o)phenyl)thio

phene-3-

carboxylic

acid, 3-

Amino-6-

methoxypyrid

azine

T3P, Ethyl

acetate, 35-

40°C, 4 hours

90.9 98.7 (HPLC) [6]

Cyclization

2-((2,6-

difluorobenzyl

)

(ethoxycarbo

nyl)amino)-4-

((dimethylami

no)methyl)-3-

((6-

methoxypyrid

azin-3-

yl)carbamoyl)

-5-(4-(3-

methoxyureid

o)phenyl)thie

nylethyl-2-

ylcarbamate

30% Sodium

methoxide in

Methanol,

60°C, 6 hours

84.9 99.9 (HPLC) [6]
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Alternative

Cyclization

Amide

precursor

Sodium

methoxide in

Methanol

26 Not specified [7]

Final Product

Purification

Crude

Relugolix

Recrystallizati

on from

Acetonitrile/M

ethanol

80 >99.0 (HPLC) [3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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